molecular formula C20H22N4O2 B4761480 N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B4761480
M. Wt: 350.4 g/mol
InChI Key: VBQWAOAKJAAZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the benzimidazole family. It was first synthesized in 2014 by Japanese researchers and has gained popularity in the research community due to its potent effects on the cannabinoid receptors.

Mechanism of Action

MMB acts on the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. MMB has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
MMB has been shown to have potent effects on the cannabinoid receptors, leading to a range of physiological and biochemical effects. These effects include increased heart rate, decreased body temperature, and altered perception of time. MMB has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB in lab experiments is its potency and efficacy. It has been shown to have a high affinity for the cannabinoid receptors, making it a useful reference compound for other synthetic cannabinoids. However, one of the limitations of using MMB is its potential for abuse. Due to its psychoactive effects, it is important to handle MMB with caution and follow proper safety protocols when working with it.

Future Directions

There are several future directions for the study of MMB and its effects on the cannabinoid receptors. One area of research is the development of new synthetic cannabinoids that have improved efficacy and fewer side effects. Another area of research is the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body, which could lead to the development of new treatments for pain and inflammation. Additionally, the potential for MMB as a tool for studying the cannabinoid receptors in the brain and their role in various physiological and pathological processes is an area of ongoing research.
Conclusion:
In conclusion, MMB is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects on the cannabinoid receptors. It is primarily used as a reference compound for other synthetic cannabinoids and is used to study the pharmacokinetics and metabolism of these compounds in the body. MMB has potent effects on the cannabinoid receptors, leading to various physiological and biochemical effects. While there are limitations to using MMB in lab experiments, its potential as a tool for studying the cannabinoid receptors in the brain and its role in various physiological and pathological processes is an area of ongoing research.

Scientific Research Applications

MMB is primarily used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It is often used as a reference compound for other synthetic cannabinoids and is used to determine the potency and efficacy of these compounds. MMB is also used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.

properties

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-18-8-7-16(21-20(25)15-5-3-2-4-6-15)13-17(18)22-19(23)14-24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQWAOAKJAAZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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